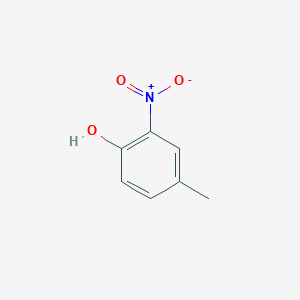

4-Methyl-2-nitrophenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDNSSSQVSOXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Record name | NITROCRESOLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026961 | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrocresols are yellow-colored crystals. They are slightly soluble in water and weigh more than water. Contact with the material may cause irritation to skin, eyes, and mucous membranes. They are toxic by ingestion or skin contact. They are used to make other chemicals., Colorless solid; [EPA OHM/TADS] Yellow solid with a phenolic odor; mp = 32-35 deg C; [Alfa Aesar MSDS] | |

| Record name | NITROCRESOLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitro-4-cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000632 [mmHg] | |

| Record name | 2-Nitro-4-cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12167-20-3, 119-33-5, 68137-08-6 | |

| Record name | NITROCRESOLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-4-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, methylnitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012167203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(Or 4)-methyl-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068137086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-4-cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRO-P-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P92KPK2NL3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-nitrophenol, also known as 2-nitro-p-cresol, is an aromatic organic compound with the chemical formula C₇H₇NO₃.[1] Structurally, it consists of a phenol (B47542) ring substituted with a methyl group and a nitro group at positions 4 and 2, respectively. This compound and its isomers are of interest in various chemical and pharmaceutical applications, serving as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. An accurate understanding of its physicochemical properties is paramount for its application in research and development, particularly in areas such as reaction kinetics, formulation development, and toxicological assessment. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for property analysis.

Core Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the tables below. These values represent a compilation of data from various sources and may exhibit slight variations due to different experimental conditions.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| Appearance | Yellow to dark yellow or brown crystalline solid.[3][4] | [4] |

| Odor | Phenolic odor.[5] | [5] |

| Melting Point | 32-36.5 °C | [4][6][7][8] |

| Boiling Point | 125 °C at 22 mmHg | [7][8] |

| Density | 1.24 g/mL at 25 °C | [7][8] |

| Flash Point | 108 °C (closed cup) | [2] |

| Vapor Pressure | 0.000632 mmHg | [5] |

Table 2: Solubility and Acidity

| Property | Description | Source(s) |

| Water Solubility | Slightly soluble.[3][4][9] | [3][4][9] |

| Solvent Solubility | Soluble in polar organic solvents like ethanol (B145695) and methanol.[9] | [9] |

| pKa | Data available in the IUPAC Digitized pKa Dataset.[5] | [5] |

Table 3: Spectral Data References

| Spectral Data | Availability | Source(s) |

| Infrared (IR) Spectrum | Available from NIST/EPA Gas-Phase Infrared Database.[10] | [10] |

| Mass Spectrometry (MS) | GC-MS data available from NIST.[5] | [5] |

| UV-Vis Spectra | Available on SpectraBase.[5] | [5] |

| NMR Spectra (¹H and ¹³C) | Available on NMRShiftDB.[5] | [5] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are standard laboratory procedures and can be adapted based on available equipment.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle. The open end of a capillary tube is tapped into the powder to pack a small amount (1-2 mm in height) of the sample into the sealed end.[4][6]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to about 1-2 °C per minute to allow for accurate observation.[1]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[1]

-

Purity Check: A narrow melting range (0.5-1.0 °C) indicates a pure compound, while a broad and depressed range suggests the presence of impurities.

Boiling Point Determination (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or aluminum block)

-

Rubber band or thread

Procedure:

-

Sample Preparation: A few milliliters of molten this compound are placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[3][11]

-

Apparatus Setup: The test tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a heating bath.[2]

-

Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.[2]

-

Observation: The heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[2][12]

Solubility Determination

A qualitative assessment of solubility in various solvents is essential for understanding the compound's polarity and for selecting appropriate solvents for reactions and formulations.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer or stirring rods

-

Solvents (water, ethanol, methanol, diethyl ether, etc.)

Procedure:

-

Sample Preparation: A small, measured amount (e.g., 25 mg) of this compound is placed into a series of clean, dry test tubes.[13]

-

Solvent Addition: A measured volume (e.g., 0.75 mL) of a specific solvent is added to each test tube in small portions.[13]

-

Mixing: After each addition, the test tube is vigorously shaken or vortexed to facilitate dissolution.[13]

-

Observation: The solubility is observed and recorded. The compound is classified as "very soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of substance that dissolves in a given volume of solvent. For instance, if the compound dissolves completely after adding a few drops, it is considered very soluble. If it requires the full volume of solvent, it is soluble, and if a significant portion remains undissolved, it is sparingly soluble or insoluble.[13]

pKa Determination (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) is a measure of the acidity of the phenolic hydroxyl group. Spectrophotometry is a common method for determining the pKa of compounds that exhibit a pH-dependent UV-Vis spectrum.

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Buffer solutions covering a range of pH values (e.g., pH 2 to 11)

Procedure:

-

Solution Preparation:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., a 10% v/v acetonitrile-water mixture).[14]

-

A series of solutions with the same concentration of this compound are prepared in buffer solutions of varying, known pH values.[7][15]

-

Two additional solutions are prepared: one in a strongly acidic solution (e.g., pH 2) to obtain the spectrum of the fully protonated species (HIn), and one in a strongly basic solution (e.g., pH 11) for the fully deprotonated species (In⁻).[14][16]

-

-

Spectral Measurement:

-

Data Analysis:

-

The pH of each buffered solution is accurately measured using a calibrated pH meter.

-

The ratio of the deprotonated to protonated form ([In⁻]/[HIn]) is calculated for each buffered solution using the measured absorbances.

-

According to the Henderson-Hasselbalch equation, a plot of pH versus log([In⁻]/[HIn]) will yield a straight line. The pKa is the pH at which the concentration of the protonated and deprotonated species are equal (i.e., when log([In⁻]/[HIn]) = 0).[16]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of this compound.

Caption: Logical workflow for the determination of physicochemical properties.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound, catering to the needs of researchers and professionals in the chemical and pharmaceutical sciences. The tabulated data offers a quick reference, while the detailed experimental protocols provide a practical framework for the laboratory determination of these properties. The provided workflow diagram further clarifies the logical progression of a comprehensive characterization study. A thorough understanding and accurate measurement of these properties are fundamental for the safe and effective application of this compound in any research or development context.

References

- 1. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. This compound | C7H7NO3 | CID 8391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. researchgate.net [researchgate.net]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. Phenol, 4-methyl-2-nitro- [webbook.nist.gov]

- 11. byjus.com [byjus.com]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 15. chemistry.beloit.edu [chemistry.beloit.edu]

- 16. web.pdx.edu [web.pdx.edu]

Spectral analysis of 4-Methyl-2-nitrophenol

An In-depth Technical Guide to the Spectral Analysis of 4-Methyl-2-nitrophenol

This guide provides a comprehensive overview of the spectral analysis of this compound, tailored for researchers, scientists, and professionals in drug development. It covers key spectral data, detailed experimental protocols, and visual representations of analytical workflows.

Compound Overview

This compound (also known as 2-nitro-p-cresol) is an aromatic organic compound with the chemical formula C₇H₇NO₃.[1][2][3] Its structure consists of a phenol (B47542) ring substituted with a methyl group and a nitro group. This compound and its isomers are of interest in various chemical and pharmaceutical research areas. Accurate spectral analysis is crucial for its identification, characterization, and quantification.

Chemical Structure:

Quantitative Spectral Data

The following tables summarize the available quantitative data for the spectral analysis of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Expected Chemical Shift Ranges (ppm) | Notes |

| ¹H | 10.0 - 12.0 (s, 1H, -OH) | The phenolic proton's shift is solvent-dependent and may be broad. |

| 7.0 - 8.0 (m, 3H, Ar-H) | Aromatic protons will exhibit splitting patterns based on their coupling. | |

| 2.2 - 2.5 (s, 3H, -CH₃) | The methyl group protons will appear as a singlet. | |

| ¹³C | 150.0 - 160.0 (C-OH) | |

| 130.0 - 145.0 (C-NO₂) | ||

| 115.0 - 140.0 (Ar-C) | ||

| 20.0 - 25.0 (-CH₃) |

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3200-3600 | O-H stretch (phenolic) | Broad |

| 3000-3100 | C-H stretch (aromatic) | Medium |

| 2850-2960 | C-H stretch (methyl) | Medium |

| 1580-1620 | C=C stretch (aromatic ring) | Medium-Strong |

| 1500-1550 | N-O asymmetric stretch (nitro group) | Strong |

| 1300-1350 | N-O symmetric stretch (nitro group) | Strong |

| 1150-1250 | C-O stretch (phenol) | Strong |

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectra of nitrophenols are sensitive to the solvent used.[4] The presence of the phenol and nitro groups act as chromophores.

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Propan-2-ol | ~250, ~346 | Data not available |

| Water | ~260, ~346 | Data not available |

Note: The absorption maxima are influenced by the pH of the solution due to the phenolic hydroxyl group.

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.[1]

| m/z | Relative Intensity | Proposed Fragment |

| 153.04 | High | [M]⁺ (Molecular Ion) |

| 136.04 | High | [M-OH]⁺ |

| 123.05 | High | [M-NO]⁺ |

| 107.05 | Medium | [M-NO₂]⁺ |

| 77.04 | Medium | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols that can be adapted for the analysis of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of finely ground this compound (1-2 mg) with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

ATR Method: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima of the compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or a buffered aqueous solution). Prepare a series of dilutions to determine the linear range of absorbance.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of 200-600 nm. Use the solvent as a blank.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If performing quantitative analysis, a calibration curve of absorbance versus concentration can be constructed.[5][6]

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample like this compound, direct insertion or infusion after dissolving in a suitable solvent is common. Gas chromatography (GC) can also be used for sample introduction (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the spectral analysis of this compound.

Biological Activity: Acetylcholinesterase Inhibition

This compound has been shown to inhibit acetylcholinesterase (AChE). The following diagram illustrates this inhibitory action.

References

- 1. This compound | C7H7NO3 | CID 8391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenol, 4-methyl-2-nitro- [webbook.nist.gov]

- 3. Phenol, 4-methyl-2-nitro- [webbook.nist.gov]

- 4. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]

- 5. ijset.in [ijset.in]

- 6. ijsr.net [ijsr.net]

An In-depth Technical Guide to the UV-Vis Spectrum Analysis of 4-Methyl-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) spectroscopic analysis of 4-Methyl-2-nitrophenol. It covers the fundamental principles of its spectral behavior, the influence of solvent and pH, and detailed experimental protocols for accurate analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in analytical chemistry, quality control, and drug development.

Introduction to the UV-Vis Spectroscopy of this compound

This compound, also known as 2-nitro-p-cresol, is an aromatic compound whose structure incorporates both a phenolic hydroxyl group and a nitro group. These functional groups act as chromophores, moieties that absorb light in the UV-Vis region, giving rise to a characteristic spectrum. The analysis of this spectrum provides valuable qualitative and quantitative information about the compound.

The UV-Vis spectrum of this compound is primarily influenced by electronic transitions within the molecule, specifically π → π* and n → π* transitions. The benzene (B151609) ring and the nitro group contain π electrons that can be excited to higher energy π* orbitals. The oxygen and nitrogen atoms also possess non-bonding (n) electrons that can be excited to π* orbitals. The position and intensity of the resulting absorption bands are sensitive to the molecular environment, including the solvent and the pH of the solution.

Data Presentation: Spectral Characteristics of this compound

The following tables summarize the key quantitative data related to the UV-Vis spectrum of this compound. It is important to note that specific absorption maxima (λmax) and molar absorptivity (ε) values can vary slightly depending on the specific instrumentation and experimental conditions. The data presented here is based on typical values found in the scientific literature for analogous compounds, as specific high-quality, publicly available data for this compound is limited.

Table 1: Expected UV-Vis Absorption Maxima (λmax) of this compound in Different Solvents

| Solvent | Polarity | Expected λmax (nm) | Predominant Electronic Transition |

| Hexane | Non-polar | ~278 - 285 | π → π |

| Ethanol | Polar Protic | ~280 - 290 and ~350 - 360 | π → π and n → π |

| Methanol | Polar Protic | ~280 - 290 and ~350 - 360 | π → π and n → π |

| Water | Polar Protic | ~275 - 285 and ~345 - 355 | π → π and n → π* |

Table 2: Influence of pH on the UV-Vis Absorption Maxima (λmax) of this compound in Aqueous Solution

| Condition | pH Range | Species | Expected λmax (nm) | Observations |

| Acidic | < 5 | This compound | ~275 and ~350 | Spectrum characteristic of the protonated form. |

| Neutral | ~7 | This compound | ~275 and ~350 | Little to no change from acidic conditions. |

| Alkaline | > 9 | 4-Methyl-2-nitrophenolate | ~410 - 420 | A significant bathochromic (red) shift is observed due to the deprotonation of the phenolic hydroxyl group. This results in a yellow-colored solution.[1] |

The Influence of Solvent and pH on Spectral Characteristics

Solvent Effects (Solvatochromism)

The polarity of the solvent can influence the position of the absorption bands of this compound. In non-polar solvents, the fine structure of the absorption bands may be more resolved. In polar solvents, hydrogen bonding interactions between the solvent and the hydroxyl and nitro groups of the analyte can occur. These interactions can stabilize the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima. Generally, for n → π* transitions, an increase in solvent polarity leads to a hypsochromic (blue) shift, while for π → π* transitions, a bathochromic (red) shift is often observed.

pH Effects and the Formation of the Phenolate (B1203915) Ion

The UV-Vis spectrum of this compound is highly dependent on the pH of the solution.[1] In acidic or neutral solutions, the compound exists predominantly in its protonated form. However, in alkaline solutions, the acidic phenolic proton is removed to form the 4-methyl-2-nitrophenolate ion.

This deprotonation extends the conjugated π-system of the molecule, as the lone pair of electrons on the oxygen atom can participate in resonance with the aromatic ring and the nitro group. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, less energy is required to excite an electron, leading to the absorption of longer wavelength light. This phenomenon manifests as a pronounced bathochromic shift, with the appearance of a new, strong absorption band at a longer wavelength, typically in the visible region, resulting in a colored solution.[1]

Experimental Protocols

This section provides detailed methodologies for the UV-Vis spectroscopic analysis of this compound.

Instrumentation and Materials

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.

-

Cuvettes: 1 cm path length quartz cuvettes.

-

Reagents:

-

This compound (analytical standard grade)

-

Solvents: Methanol, Ethanol, Hexane (spectroscopic grade)

-

Buffers: pH 4, 7, and 10 buffer solutions.

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment.

-

Deionized water.

-

-

Volumetric flasks and pipettes for accurate solution preparation.

Sample Preparation

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

-

Working Standard Preparation: Prepare a series of working standard solutions by diluting the stock solution with the desired solvent to achieve a range of concentrations that will fall within the linear range of the spectrophotometer (typically absorbance values between 0.1 and 1.0).

General Spectroscopic Measurement

-

Instrument Warm-up: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Blank Measurement: Fill a cuvette with the same solvent used to prepare the sample. This will serve as the blank. Place the cuvette in the reference beam of the spectrophotometer and record a baseline correction.

-

Sample Measurement: Rinse a cuvette with the sample solution and then fill it. Place the cuvette in the sample beam of the spectrophotometer.

-

Spectrum Acquisition: Scan the sample over the desired wavelength range (e.g., 200-500 nm) and record the absorbance spectrum.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.

Protocol for Investigating Solvent Effects

-

Prepare separate working standard solutions of this compound in different solvents (e.g., hexane, ethanol, and water).

-

For each solvent, use the respective pure solvent as the blank.

-

Record the UV-Vis spectrum for each solution and compare the λmax values.

Protocol for Investigating pH Effects

-

Prepare a series of aqueous solutions of this compound at different pH values (e.g., pH 2, 4, 7, 9, and 11). This can be achieved by using appropriate buffer solutions or by adjusting the pH of an unbuffered solution with dilute HCl or NaOH.

-

Use the corresponding buffer solution or pH-adjusted water as the blank for each measurement.

-

Record the UV-Vis spectrum for each solution.

-

Plot the absorbance at the λmax of the phenolate form versus pH to determine the pKa of the compound.

Visualizations

The following diagrams illustrate the key relationships and workflows described in this guide.

Caption: Effect of pH on the chemical form and UV-Vis spectrum of this compound.

Caption: A generalized workflow for the UV-Vis spectroscopic analysis of a sample.

References

An In-depth Technical Guide to the NMR Spectroscopy of 4-Methyl-2-nitrophenol

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy data for 4-methyl-2-nitrophenol, tailored for researchers, scientists, and professionals in drug development. The document outlines the interpretation of both ¹H and ¹³C NMR spectra, supported by tabulated data, a detailed experimental protocol, and a logical diagram illustrating substituent effects.

Structural Confirmation via ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.[1] For this compound, NMR spectra provide definitive information about the arrangement of atoms, confirming the substitution pattern on the benzene (B151609) ring. The electron-donating hydroxyl (-OH) and methyl (-CH₃) groups, along with the electron-withdrawing nitro (-NO₂) group, create a distinct electronic environment for each proton and carbon atom, resulting in a unique spectral fingerprint.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum reveals the chemical environment, number, and neighboring protons for each unique proton in the molecule. The aromatic region is particularly informative, displaying signals for the three protons on the benzene ring. The methyl and hydroxyl protons also give characteristic signals.

Table 1: ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-6 | ~7.9 - 8.1 | d | ~8.5 - 9.0 | 1H | Ar-H ortho to -NO₂ |

| H-5 | ~7.0 - 7.2 | dd | ~8.5, ~2.0 | 1H | Ar-H meta to -NO₂, ortho to -CH₃ |

| H-3 | ~7.3 - 7.5 | d | ~2.0 | 1H | Ar-H ortho to -OH, meta to -CH₃ |

| OH | ~10.5 - 11.0 | s (broad) | - | 1H | -OH |

| CH₃ | ~2.3 - 2.4 | s | - | 3H | -CH ₃ |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Interpretation:

-

Aromatic Protons (H-3, H-5, H-6): The strong electron-withdrawing effect of the nitro group deshields the ortho proton (H-3) and para proton (H-6) significantly, shifting them downfield. The proton ortho to the hydroxyl group (H-3) appears as a doublet due to coupling with H-5. The proton at the H-5 position is split into a doublet of doublets by its neighbors, H-6 and H-3. The H-6 proton, adjacent to the electron-donating methyl group, is also influenced by the nitro group, resulting in a downfield shift.

-

Hydroxyl Proton (-OH): The phenolic proton is typically observed as a broad singlet and is significantly shifted downfield due to hydrogen bonding, often with the ortho nitro group. Its chemical shift can be highly variable and dependent on concentration, temperature, and solvent.

-

Methyl Protons (-CH₃): The methyl group protons appear as a singlet, as they have no adjacent protons to couple with. The signal integrates to three protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[2]

Table 2: ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Assignment |

| C-1 | ~153 - 155 | C -OH |

| C-2 | ~138 - 140 | C -NO₂ |

| C-3 | ~120 - 122 | Ar-C H |

| C-4 | ~135 - 137 | C -CH₃ |

| C-5 | ~125 - 127 | Ar-C H |

| C-6 | ~118 - 120 | Ar-C H |

| CH₃ | ~20 - 21 | -C H₃ |

Note: Data is compiled from typical values for substituted nitrophenols.[3]

Interpretation:

-

Aromatic Carbons: The carbons directly attached to the electronegative oxygen (C-1) and the nitro group (C-2) are significantly deshielded and appear furthest downfield. The carbon bearing the methyl group (C-4) is also shifted downfield. The remaining aromatic carbons (C-3, C-5, C-6) appear at chemical shifts typical for substituted benzene rings.

-

Methyl Carbon (-CH₃): The carbon of the methyl group is shielded and appears in the typical aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a general procedure for the analysis of small organic molecules like this compound.

Sample Preparation:

-

Mass Determination: Accurately weigh 5-10 mg of the purified this compound sample.

-

Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for phenols to clearly observe the hydroxyl proton.

-

Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4]

-

Transfer: Using a pipette, transfer the solution into a standard 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

Instrumental Parameters (Typical for a 400-600 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale to the TMS or residual solvent peak.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of Substituent Effects

The chemical shifts of the aromatic protons in this compound are governed by the electronic effects of the attached functional groups. The following diagram illustrates this logical relationship.

References

An In-depth Technical Guide to the FT-IR Analysis of 4-Methyl-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the functional groups present in 4-Methyl-2-nitrophenol using Fourier-Transform Infrared (FT-IR) spectroscopy. It includes a detailed interpretation of the vibrational spectrum, a standard experimental protocol for sample analysis, and a summary of the characteristic absorption bands.

Molecular Structure and Functional Groups

This compound is an aromatic organic compound with the chemical formula C₇H₇NO₃. Its structure consists of a phenol (B47542) ring substituted with a methyl group (-CH₃) at position 4 and a nitro group (-NO₂) at position 2. The key functional groups that give rise to characteristic absorption bands in an FT-IR spectrum are the hydroxyl (-OH) group, the methyl (-CH₃) group, the nitro (-NO₂) group, and the substituted benzene (B151609) ring.

Caption: Molecular structure of this compound highlighting the key functional groups.

FT-IR Spectral Data of this compound

The following table summarizes the characteristic infrared absorption bands for this compound based on a gas-phase FT-IR spectrum from the NIST/EPA Gas-Phase Infrared Database. The assignments are made by comparing the observed frequencies with known vibrational modes of similar functional groups in related molecules.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3600 | O-H Stretch | Hydroxyl (-OH) |

| ~3100 - 3000 | C-H Stretch (aromatic) | Benzene Ring |

| ~2950 - 2850 | C-H Stretch (aliphatic) | Methyl (-CH₃) |

| ~1600 - 1580 | C=C Stretch (in-ring) | Benzene Ring |

| ~1530 & ~1350 | Asymmetric & Symmetric NO₂ Stretch | Nitro (-NO₂) |

| ~1470 - 1440 | C-H Bend (aliphatic) | Methyl (-CH₃) |

| ~1300 - 1200 | C-O Stretch | Phenolic C-O |

| ~850 - 800 | C-H Out-of-plane Bend (aromatic) | Substituted Benzene |

Analysis of Functional Group Vibrations

Hydroxyl (-OH) Group: A prominent, sharp absorption band is expected in the region of 3600 cm⁻¹ corresponding to the O-H stretching vibration. In condensed phases (solid or liquid), this peak would typically be a broad band due to hydrogen bonding.

Aromatic and Aliphatic C-H Stretches: The region between 3100 cm⁻¹ and 3000 cm⁻¹ is characteristic of the C-H stretching vibrations of the aromatic benzene ring. The C-H stretching vibrations of the methyl (-CH₃) group are expected to appear in the 2950-2850 cm⁻¹ range.

Nitro (-NO₂) Group: The nitro group exhibits two distinct stretching vibrations: an asymmetric stretch typically found around 1530 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹. These are strong and characteristic absorption bands for nitro compounds.

Benzene Ring: The stretching vibrations of the carbon-carbon double bonds (C=C) within the aromatic ring are observed in the 1600-1580 cm⁻¹ region. In addition, the out-of-plane C-H bending vibrations of the substituted benzene ring give rise to bands in the 850-800 cm⁻¹ region, which can be indicative of the substitution pattern.

Methyl (-CH₃) and Phenolic C-O Groups: The bending vibration of the methyl group is typically observed around 1470-1440 cm⁻¹. The stretching vibration of the phenolic C-O bond is expected in the 1300-1200 cm⁻¹ range.

Experimental Protocol: FT-IR Analysis using the KBr Pellet Method

This section details a standard procedure for the preparation of a solid sample of this compound for FT-IR analysis using the potassium bromide (KBr) pellet technique.

Caption: Workflow for FT-IR analysis of a solid sample using the KBr pellet method.

Materials and Equipment:

-

This compound sample

-

Spectroscopic grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FT-IR spectrometer

-

Analytical balance

Procedure:

-

Sample Preparation: Ensure the this compound sample is in a fine powder form. If necessary, gently grind the crystalline sample in an agate mortar.

-

Weighing: Accurately weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry, spectroscopic grade KBr. The ratio of sample to KBr should be roughly 1:100.

-

Mixing and Grinding: Transfer the weighed sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This step is crucial for obtaining a high-quality spectrum by minimizing light scattering.

-

Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.

-

Pressing: Gradually apply pressure of approximately 8-10 tons for a few minutes. The pressure will cause the KBr to flow and form a transparent or translucent pellet embedding the sample.

-

Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum over the desired range, typically 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should also be recorded for background correction.

-

Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

An In-depth Technical Guide to the Acidity and pKa of 4-Methyl-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidic properties of 4-methyl-2-nitrophenol, also known as 2-nitro-p-cresol. The document details the underlying chemical principles governing its acidity, presents its experimentally determined pKa value, outlines a standard protocol for its measurement, and visualizes the key concepts through structured diagrams.

Introduction to the Acidity of this compound

This compound is an aromatic organic compound whose acidity is significantly influenced by the electronic effects of its constituent functional groups attached to the phenol (B47542) ring. The acidity of a phenol is determined by the stability of its corresponding phenoxide ion, which is formed upon the donation of a proton (H⁺) from the hydroxyl group. Substituents on the aromatic ring that can delocalize the negative charge on the phenoxide ion will increase the acidity of the parent phenol.

In the case of this compound, two key substituents dictate its acidic character: a methyl group (-CH₃) at position 4 and a nitro group (-NO₂) at position 2.

-

The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group enhances the acidity of the phenolic proton through two mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds. This electron withdrawal destabilizes the O-H bond, facilitating the release of the proton.

-

Mesomeric Effect (-M or -R): The nitro group can participate in resonance, delocalizing the negative charge of the phenoxide ion. This delocalization is particularly effective when the nitro group is in the ortho or para position relative to the hydroxyl group, as it allows for a resonance structure where the negative charge is situated on one of the oxygen atoms of the nitro group. This extensive charge delocalization significantly stabilizes the phenoxide anion, thereby increasing the acidity of the phenol.

-

-

The Methyl Group (-CH₃): In contrast to the nitro group, the methyl group is an electron-donating group. It exerts its influence primarily through:

-

Inductive Effect (+I): The methyl group pushes electron density into the aromatic ring, which slightly destabilizes the phenoxide ion by intensifying the negative charge on the oxygen atom.

-

Hyperconjugation: This is another electron-donating effect where the sigma electrons of the C-H bonds of the methyl group can overlap with the pi system of the aromatic ring.

-

The net effect on the acidity of this compound is a balance between the strong acid-strengthening character of the ortho-nitro group and the weaker acid-weakening nature of the para-methyl group. The electron-withdrawing effects of the nitro group are dominant, making this compound significantly more acidic than phenol or p-cresol.

Quantitative Acidity: The pKa Value

The acid dissociation constant (Ka) and its logarithmic form, pKa, are quantitative measures of the acidity of a compound in solution. A lower pKa value corresponds to a stronger acid. The experimentally determined pKa value for this compound is sourced from the IUPAC Digitized pKa Dataset.

| Compound | CAS Number | pKa Value | Temperature (°C) |

| This compound | 119-33-5 | 7.61 | 25 |

| Phenol | 108-95-2 | 9.99 | 25 |

| p-Cresol (4-Methylphenol) | 106-44-5 | 10.26 | 25 |

| o-Nitrophenol | 88-75-5 | 7.23 | 25 |

As the data indicates, the presence of the nitro group in this compound (pKa = 7.61) makes it a considerably stronger acid than both phenol and p-cresol. The methyl group's electron-donating effect slightly decreases the acidity compared to o-nitrophenol.

Experimental Determination of pKa: Spectrophotometric Method

A widely used and accurate method for determining the pKa of nitrophenols is UV-Vis spectrophotometry. This technique leverages the difference in the absorption spectra between the protonated (acidic) form and the deprotonated (basic) form of the compound. The following is a detailed protocol for this experimental procedure.

Principle

The acidic form (ArOH) and the basic form (ArO⁻) of this compound exhibit different colors and, therefore, absorb light at different wavelengths. By measuring the absorbance of solutions at various pH values, the ratio of the two forms can be determined. The Henderson-Hasselbalch equation can then be used to calculate the pKa.

pH = pKa + log([ArO⁻]/[ArOH])

When the concentrations of the acidic and basic forms are equal ([ArO⁻] = [ArOH]), the logarithmic term becomes zero, and the pH of the solution is equal to the pKa of the compound.

Materials and Reagents

-

This compound

-

UV-Vis Spectrophotometer

-

pH meter, calibrated

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Buffer solutions covering a pH range from approximately 6 to 9

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Deionized water

Experimental Workflow

-

Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., ethanol (B145695) or deionized water).

-

Determination of λmax:

-

Prepare a highly acidic solution of this compound by diluting an aliquot of the stock solution in 0.1 M HCl. This ensures that the compound is almost entirely in its protonated form (ArOH).

-

Prepare a highly basic solution by diluting an aliquot of the stock solution in 0.1 M NaOH, ensuring the compound is in its deprotonated form (ArO⁻).

-

Scan the UV-Vis spectrum for both solutions to determine the wavelength of maximum absorbance (λmax) for each species.

-

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning the expected pKa value (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).

-

Absorbance Measurements:

-

For each buffer solution, add a precise volume of the this compound stock solution to create a series of solutions with the same total concentration of the analyte but at different pH values.

-

Measure the absorbance of each solution at the λmax corresponding to the deprotonated species (ArO⁻).

-

Also, measure the absorbance of the fully acidic (in 0.1 M HCl) and fully basic (in 0.1 M NaOH) solutions at this wavelength.

-

-

Data Analysis:

-

Plot the measured absorbance against the pH of the solutions. The resulting graph should be a sigmoidal curve.

-

The pKa can be determined from the inflection point of this curve.

-

Alternatively, the pKa can be calculated for each buffered solution using the following equation: pKa = pH - log[(A - A_acidic) / (A_basic - A)] where:

-

A is the absorbance of the solution at a given pH.

-

A_acidic is the absorbance of the fully protonated form.

-

A_basic is the absorbance of the fully deprotonated form.

-

-

The average of the calculated pKa values provides the experimental pKa.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: Substituent effects on the acidity of this compound.

Caption: Experimental workflow for spectrophotometric pKa determination.

Caption: Logical relationship of deprotonation and resonance stabilization.

Health and Safety Considerations for 4-Methyl-2-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for 4-Methyl-2-nitrophenol (CAS No. 119-33-5), also known as 2-nitro-p-cresol. The information is intended to support safe handling, risk assessment, and the implementation of appropriate safety protocols in a laboratory and drug development setting.

Chemical and Physical Properties

This compound is a yellow to brownish crystalline powder.[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₇H₇NO₃ | [2][3] |

| Molecular Weight | 153.14 g/mol | [2][4] |

| Appearance | Yellow to brownish colored crystalline powder | [1] |

| Melting Point | 32-35 °C | [2][5] |

| Boiling Point | 125 °C at 22 mmHg | [5] |

| Flash Point | 108 °C (226.4 °F) - closed cup | [1][4][5] |

| Density | 1.24 g/mL at 25 °C | [5] |

| Solubility | Slightly soluble in water. Soluble in polar organic solvents like ethanol (B145695) and methanol. | [3][6] |

| Vapor Pressure | 0.000632 mmHg | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[5]

Hazard Pictogram:

-

GHS07 (Exclamation Mark)[5]

Toxicological Information

The toxicological properties of this compound have not been exhaustively investigated, but available data indicate that it is harmful.[1] It is irritating to the eyes, respiratory system, and skin.[1]

| Toxicity Endpoint | Species | Route | Value | Reference |

| LD₅₀ (Lethal Dose, 50%) | Rat | Oral | 3360 mg/kg | [3] |

Potential Health Effects:[1]

-

Inhalation: May cause respiratory tract irritation.[2]

-

Skin Contact: Causes skin irritation.[2] Harmful if absorbed through the skin.[2]

-

Eye Contact: Causes serious eye irritation.[2]

Experimental Protocols for Safety Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical safety. The following are summaries of key experimental methodologies relevant to the hazards of this compound.

Acute Oral Toxicity - OECD Test Guideline 401

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

-

Test Animals: Typically rats, with at least 5 animals of the same sex per dose level.[8]

-

Procedure: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[8] Animals are fasted before administration.[8]

-

Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.[8] The time of onset, duration, and reversibility of toxic signs are recorded.

-

Endpoint: The LD₅₀ value is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.[8]

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This method assesses the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: Albino rabbits are the preferred species.

-

Procedure: A single dose of 0.5 g of the solid test substance is applied to a small area of clipped skin (approximately 6 cm²) and covered with a gauze patch.[2] The exposure period is typically 4 hours.[2] Untreated skin serves as a control.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal and daily thereafter for up to 14 days.[2]

-

Scoring: The severity of skin reactions is scored, and the substance is classified based on the nature, severity, and reversibility of the lesions.[2]

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Test Animals: Albino rabbits are typically used.

-

Procedure: A single dose of the test substance (e.g., 0.1 mL of liquid or not more than 0.1 g of a solid) is applied into the conjunctival sac of one eye of the animal.[6] The other eye remains untreated and serves as a control.[6]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.[6]

-

Scoring: Lesions are scored, and the substance is classified based on the severity and reversibility of the ocular responses.[6]

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This in vitro test is used to assess the mutagenic potential of a chemical.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that carry mutations in genes involved in histidine or tryptophan synthesis, respectively.

-

Procedure: The bacterial tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).[9] In the plate incorporation method, the bacteria, test substance, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto minimal glucose agar plates.[9]

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted after 48-72 hours of incubation.[9] A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[9]

In Vitro Mammalian Cell Micronucleus Test - OECD Test Guideline 487

This genotoxicity test detects damage to chromosomes or the mitotic apparatus.

-

Test System: Mammalian cell cultures (e.g., human lymphocytes, CHO, V79, or TK6 cells).[10]

-

Procedure: Cells are exposed to the test substance with and without metabolic activation.[11] A cytokinesis-blocking agent (e.g., cytochalasin B) is often added to identify cells that have completed one cell division.

-

Endpoint: After treatment, cells are harvested and stained. The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) is determined in interphase cells. An increase in the frequency of micronucleated cells indicates that the substance is genotoxic.[10][11]

Potential Signaling Pathways and Mechanisms of Action

While the specific molecular mechanisms of this compound toxicity are not fully elucidated, research on related nitrophenols suggests potential pathways of interaction.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Studies on 4-nitrophenol (B140041) have indicated that it can alter the Aryl Hydrocarbon Receptor (AhR) signaling pathway in the liver of rats. The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism.

Caption: Generalized Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Acetylcholinesterase Inhibition

This compound has been demonstrated to inhibit the activity of acetylcholinesterase in Sprague Dawley rats.[3] Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132) in the nervous system. Inhibition of this enzyme leads to an accumulation of acetylcholine, which can result in overstimulation of nerves and muscles.

Caption: Mechanism of acetylcholinesterase (AChE) inhibition.

Safe Handling and Emergency Procedures

Engineering Controls

-

Use in a well-ventilated area, preferably in a chemical fume hood.[12]

-

Ensure eyewash stations and safety showers are readily accessible.[12]

Personal Protective Equipment (PPE)[5]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves and protective clothing to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][12]

-

Keep away from incompatible materials such as acid anhydrides, acid chlorides, and oxidizing agents.[12]

First Aid Measures[1]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical attention immediately.

Spill and Disposal

-

Spills: Sweep up the material, then place it into a suitable, closed container for disposal. Avoid generating dust.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Logical Workflow for In Vitro Toxicity Assessment

A tiered approach is often employed to assess the potential toxicity of a chemical, starting with in vitro assays to minimize animal testing.

Caption: A logical workflow for in vitro toxicity assessment.

This guide is intended to provide essential health and safety information for this compound. It is not exhaustive, and users should always consult the most current Safety Data Sheet (SDS) and relevant institutional safety protocols before handling this chemical.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. This compound | 119-33-5 | FM15721 | Biosynth [biosynth.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. nucro-technics.com [nucro-technics.com]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. xenometrix.ch [xenometrix.ch]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. x-cellr8.com [x-cellr8.com]

- 12. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methyl-2-nitrophenol from p-Cresol

These application notes provide detailed protocols for the synthesis of 4-methyl-2-nitrophenol from p-cresol (B1678582), a key intermediate in the development of various pharmaceuticals and fine chemicals. The following sections outline two distinct and effective synthetic methods: a classical mixed-acid nitration and a modern, high-yield regioselective nitration using Cerium (IV) Ammonium Nitrate (CAN).

**Introduction

This compound is a valuable chemical intermediate used in the synthesis of a range of organic molecules, including dyes, pharmaceuticals, and agrochemicals. Its synthesis from the readily available starting material, p-cresol, is a fundamental transformation in organic chemistry. The primary challenge in the nitration of p-cresol is achieving regioselectivity, as the hydroxyl and methyl groups direct the electrophilic substitution to different positions on the aromatic ring, potentially leading to a mixture of isomers and over-nitrated byproducts. This document presents two protocols that address this challenge through different approaches.

Method 1: Mixed-Acid Nitration of p-Cresol

This traditional method employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) for the electrophilic aromatic substitution. Careful control of the reaction temperature is crucial to minimize the formation of undesired byproducts.

Experimental Protocol

Materials:

-

p-Cresol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Silica (B1680970) Gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve p-cresol (1.0 molar equivalent) in dichloromethane.

-

Cool the flask to -5 °C in an ice-salt bath.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0-1.1 molar equivalents) to concentrated sulfuric acid (2.0 molar equivalents) while cooling in an ice bath. Maintain the temperature of the nitrating mixture below 5 °C.[1]

-

Slowly add the cold nitrating mixture dropwise to the stirred solution of p-cresol. It is critical to monitor the internal temperature and maintain it between -5 °C and 0 °C.[1] A rapid increase in temperature or the evolution of brown fumes (NO₂) indicates that the reaction is proceeding too quickly, and the addition rate must be slowed.[1]

-

After the addition is complete, continue stirring the mixture at 0 °C for an additional 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

-

Quench the reaction by slowly pouring the mixture onto a large volume of crushed ice with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to isolate this compound.

Method 2: Regioselective ortho-Nitration using Cerium (IV) Ammonium Nitrate (CAN)

This modern approach offers a highly regioselective and high-yielding synthesis of this compound under mild conditions.[2]

Experimental Protocol

Materials:

-

p-Cresol

-

Cerium (IV) Ammonium Nitrate (CAN)

-

Sodium Bicarbonate (NaHCO₃)

-

Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, dissolve p-cresol (1.0 mmol) in acetonitrile (10 mL).

-

Add sodium bicarbonate (2.0 mmol) to the solution.

-

In a separate flask, prepare a solution of Cerium (IV) Ammonium Nitrate (CAN) (2.2 mmol) in a mixture of acetonitrile (10 mL) and water (5 mL).

-

Add the CAN solution dropwise to the stirred p-cresol solution at room temperature over a period of 10-15 minutes.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

After completion, quench the reaction by adding water (20 mL).

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

The crude this compound is often obtained in high purity, but can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

| Parameter | Method 1: Mixed-Acid Nitration | Method 2: CAN-Mediated Nitration |

| Starting Material | p-Cresol | p-Cresol |

| Nitrating Agent | Nitric Acid / Sulfuric Acid | Cerium (IV) Ammonium Nitrate (CAN) |

| Solvent | Dichloromethane | Acetonitrile |

| Temperature | -5 to 0 °C | Room Temperature |

| Reaction Time | 1-2 hours | 1-2 hours |

| Reported Yield | Variable (typically moderate) | Up to 95%[2] |

| Selectivity | Mixture of isomers possible | Highly regioselective for ortho-position |

| Purification | Column Chromatography Required | Often high purity, simple work-up |

Visualizations

Chemical Transformation

Caption: Synthesis of this compound from p-cresol.

Experimental Workflow: Mixed-Acid Nitration

Caption: Workflow for Mixed-Acid Nitration.

Experimental Workflow: CAN-Mediated Nitration

Caption: Workflow for CAN-Mediated Nitration.

References

Application Note: High-Yield, Regioselective Synthesis of 4-Methyl-2-nitrophenol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the synthesis of 4-Methyl-2-nitrophenol through the regioselective nitration of p-cresol (B1678582). Traditional nitration methods using mixed acids often result in complex mixtures of isomers and oxidative byproducts. The presented method utilizes cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) as a nitrating agent in the presence of sodium bicarbonate, offering a facile and high-yield route to the desired ortho-nitrophenol product.[1] This protocol emphasizes safety, quantitative data presentation, and a clear, reproducible methodology for laboratory application.

Reaction Scheme

The electrophilic aromatic substitution reaction involves the nitration of p-cresol at the position ortho to the hydroxyl group, which is a strongly activating group.

Figure 1: Nitration of p-cresol to yield this compound.

Figure 1: Nitration of p-cresol to yield this compound.

Safety Precautions

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[2][3]

-